Cas no 1439900-60-3 (5-amino-1-(cyclopropylmethyl)pyridin-2-one)
5-amino-1-(cyclopropylmethyl)pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
- 5-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one
- 5-amino-1-(cyclopropylmethyl)pyridin-2-one
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- Inchi: 1S/C9H12N2O/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5,10H2
- InChI Key: NVJFJMTUSFSLAW-UHFFFAOYSA-N
- SMILES: O=C1C=CC(=CN1CC1CC1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 264
- XLogP3: 0.2
- Topological Polar Surface Area: 46.3
5-amino-1-(cyclopropylmethyl)pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A263001-100mg |
5-amino-1-(cyclopropylmethyl)pyridin-2-one |
1439900-60-3 | 100mg |
$ 115.00 | 2022-06-08 | ||
| TRC | A263001-500mg |
5-amino-1-(cyclopropylmethyl)pyridin-2-one |
1439900-60-3 | 500mg |
$ 455.00 | 2022-06-08 | ||
| TRC | A263001-1g |
5-amino-1-(cyclopropylmethyl)pyridin-2-one |
1439900-60-3 | 1g |
$ 680.00 | 2022-06-08 | ||
| Chemenu | CM504760-1g |
5-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one |
1439900-60-3 | 97% | 1g |
$524 | 2022-06-12 | |
| Enamine | EN300-1105730-0.05g |
5-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1439900-60-3 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
| Enamine | EN300-1105730-0.1g |
5-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1439900-60-3 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
| Enamine | EN300-1105730-0.25g |
5-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1439900-60-3 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
| Enamine | EN300-1105730-0.5g |
5-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1439900-60-3 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
| Enamine | EN300-1105730-1.0g |
5-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1439900-60-3 | 1g |
$857.0 | 2023-06-10 | ||
| Enamine | EN300-1105730-2.5g |
5-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
1439900-60-3 | 95% | 2.5g |
$1370.0 | 2023-10-27 |
5-amino-1-(cyclopropylmethyl)pyridin-2-one Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 5-amino-1-(cyclopropylmethyl)pyridin-2-one
Introduction to 5-Amino-1-(Cyclopropylmethyl)pyridin-2-one (CAS No. 1439900-60-3)
5-Amino-1-(cyclopropylmethyl)pyridin-2-one (CAS No. 1439900-60-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. The following introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of 5-amino-1-(cyclopropylmethyl)pyridin-2-one is defined by its pyridinone core and the presence of an amino group and a cyclopropylmethyl substituent. The pyridinone scaffold is a well-known privileged structure in medicinal chemistry, often associated with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of the amino group and the cyclopropylmethyl substituent further enhances the compound's potential for modulating specific biological targets.
The synthesis of 5-amino-1-(cyclopropylmethyl)pyridin-2-one has been explored through various methodologies. One common approach involves the reaction of 2-chloropyridine with cyclopropylmethylamine followed by amination and cyclization steps. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, which reduce the use of hazardous reagents and minimize waste generation.
In terms of biological activities, 5-amino-1-(cyclopropylmethyl)pyridin-2-one has shown promising results in several preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have indicated that this compound can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. Additionally, it has exhibited potent anti-inflammatory effects by modulating cytokine production and reducing oxidative stress.
The pharmacokinetic properties of 5-amino-1-(cyclopropylmethyl)pyridin-2-one have also been extensively studied. Preclinical data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential therapeutic applications. In particular, its oral bioavailability and plasma stability have been found to be satisfactory, making it a promising candidate for further development into drug formulations.
Recent clinical trials have begun to evaluate the safety and efficacy of 5-amino-1-(cyclopropylmethyl)pyridin-2-one in human subjects. Early results from Phase I trials have shown that the compound is well-tolerated at various dose levels, with no serious adverse effects reported. These findings have paved the way for more advanced clinical studies to assess its therapeutic potential in specific disease conditions.
The potential applications of 5-amino-1-(cyclopropylmethyl)pyridin-2-one extend beyond cancer therapy and anti-inflammatory treatments. Ongoing research is exploring its use in other areas such as neurodegenerative diseases and metabolic disorders. For example, preliminary studies have indicated that this compound may have neuroprotective effects by reducing neuronal damage and promoting neurogenesis.
In conclusion, 5-amino-1-(cyclopropylmethyl)pyridin-2-one (CAS No. 1439900-60-3) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development into novel drug formulations. Continued research and clinical trials will be essential to fully realize its therapeutic benefits and address unmet medical needs.
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